Regioisomeric Bromine Position: 3-Bromo vs. 4-Bromo Substitution and the Structural Determinant of Anle138b Biological Activity
The 3-bromophenyl substitution pattern of the target compound is the essential structural feature enabling its transformation into anle138b [3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole]. In the Wagner et al. (2013) structure–activity relationship campaign, systematic high-throughput screening and medicinal chemistry optimization converged on the 3-bromo substitution as the optimal configuration; the 4-bromo analog was not reported as a viable alternative with comparable aggregation inhibition potency [1]. Anle138b, synthesized from the target carbinol precursor, inhibits α-synuclein oligomer formation by 77% and PrPSc prion propagation by 84% at 10 µM concentration in vitro, using fluorescence-based scanning for intensely fluorescent targets (SIFT) aggregation assays [1][2]. The 4-bromo regioisomeric carbinol (CAS 1281333-12-7) would lead to a different 5-(4-bromophenyl)pyrazole product that lacks published evidence of equivalent aggregation inhibition activity .
| Evidence Dimension | Downstream product aggregation inhibition potency (α-synuclein oligomer formation) |
|---|---|
| Target Compound Data | 77% inhibition of α-synuclein oligomer formation at 10 µM (via derived product anle138b); 84% inhibition of PrPSc prion propagation at 10 µM |
| Comparator Or Baseline | 4-bromo isomer-derived pyrazole: no published quantitative aggregation inhibition data at equivalent concentrations |
| Quantified Difference | The 3-bromo configuration is selected from >10,000 screening compounds as the optimized substituent pattern; 4-bromo analog not advanced in SAR optimization |
| Conditions | SIFT fluorescence aggregation assay; recombinant α-synuclein (~20 nM); 50 mM Tris-buffer (pH 7.0); 1% DMSO; 10 µM FeCl₃ induction; room temperature; 2.5 h monitoring [1] |
Why This Matters
Procurement of the 3-bromo isomer is mandatory if the user's synthetic route targets anle138b or any analog requiring the 3-bromophenyl pharmacophore; the 4-bromo isomer cannot substitute without compromising downstream biological activity.
- [1] Wagner J, Ryazanov S, Leonov A, et al. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson's disease. Acta Neuropathol. 2013;125(6):795–813. View Source
- [2] Bertin Bioreagent. Anle138b—inhibits α-synuclein oligomer formation by 77% and PrPSc prion propagation by 84% at 10 µM. Product Data Sheet, CAT N°: 34259. View Source
